Sodium Erythorbate

Description

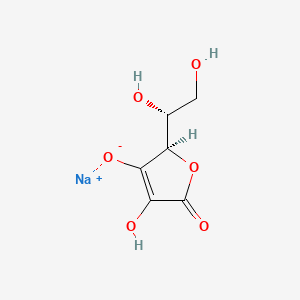

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPASLZSBLFJQEF-RKJRWTFHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89-65-6 (Parent) | |

| Record name | Sodium erythorbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020570 | |

| Record name | Sodium erythorbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Almost odorless fluffy, white to off-white crystalline powder. Used as an antioxidant and preservative., Dry Powder; Liquid; NKRA, White crystalline solid, White solid; [HSDB] White to off-white odorless solid; [CAMEO] White to off-white odorless crystalline powder; [MSDSonline] | |

| Record name | SODIUM ERYTHORBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-erythro-Hex-2-enonic acid, .gamma.-lactone, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM ERYTHORBATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium erythorbate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Freely soluble in water, very slightly soluble in ethanol, Soluble in water, 16 g soluble in 100 mL water | |

| Record name | SODIUM ERYTHORBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM ERYTHORBATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM ERYTHORBATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2 (NTP, 1992) - Denser than water; will sink | |

| Record name | SODIUM ERYTHORBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Impurities |

... The minimum purity of erythorbic acid is 99%. Due to its method of synthesis (starting materials, sucrose and 2-keto-D-gluconate), erythorbic acid is not expected to contain significant impurities. /Erythorbic acid/ | |

| Record name | SODIUM ERYTHORBATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, free-flowing crystals | |

CAS No. |

6381-77-7, 7378-23-6 | |

| Record name | SODIUM ERYTHORBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium erythorbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-erythro-Hex-2-enonic acid, .gamma.-lactone, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium erythorbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-didehydro-3-O-sodio-D-erythro-hexono-1,4-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoascorbic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ERYTHORBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ468R6XRD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM ERYTHORBATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

309 to 327 °F (decomposes) (NTP, 1992) | |

| Record name | SODIUM ERYTHORBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Sodium Erythorbate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium erythorbate, a stereoisomer of sodium ascorbate, is a widely utilized antioxidant and preservative in the food and pharmaceutical industries.[1] Its primary function is to inhibit oxidation, thereby preserving color and flavor in a variety of products, most notably in cured meats.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies pertaining to this compound, intended to serve as a valuable resource for professionals in research and development.

Chemical Structure and Identification

This compound is the sodium salt of erythorbic acid. Structurally, it is a γ-lactone ring with an enediol group, which is responsible for its reducing and antioxidant properties. The chemical structure of this compound is depicted below.

Chemical Formula: C₆H₇NaO₆[2]

Molecular Weight: 198.11 g/mol [2]

CAS Number: 6381-77-7[2]

Synonyms: Sodium isoascorbate, D-Isoascorbic acid sodium salt, E316[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Appearance | White to off-white crystalline powder or granules. | [3] |

| Melting Point | 168-170 °C (decomposes) | [2] |

| Solubility in Water | 16 g/100 mL | [2] |

| Solubility in Ethanol | Very slightly soluble | [4] |

| pH (10% aqueous solution) | 5.5 - 8.0 | [3] |

| Specific Rotation [α]D²⁵ | +95.5° to +98.0° (10% w/v aqueous solution) | [4] |

In its dry, crystalline state, this compound is stable. However, in aqueous solutions, it readily reacts with atmospheric oxygen and other oxidizing agents, which underscores its utility as an antioxidant.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups. Key absorptions include:

-

O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl groups.

-

C=O stretching: A strong absorption peak around 1700-1750 cm⁻¹ corresponding to the lactone carbonyl group.

-

C=C stretching: A peak in the region of 1650-1600 cm⁻¹ from the carbon-carbon double bond in the enediol system.

-

C-O stretching: Multiple bands in the fingerprint region (1300-1000 cm⁻¹) associated with the various C-O bonds in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the lactone ring and the dihydroxyethyl side chain. The chemical shifts and coupling patterns are consistent with the assigned structure.

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the sp² carbons of the enediol are particularly characteristic.

Experimental Protocols

This section details the methodologies for the analysis and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method provides a robust means for the quantitative analysis of this compound.

-

Column: Primesep B reverse-phase column (4.6 x 150 mm, 5 µm).[5]

-

Mobile Phase: A gradient of Acetonitrile and water with an ammonium acetate buffer.[5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 250 nm.[5]

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by accurately weighing and dissolving the sample in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

-

Titrimetric Assay for Purity

This classic redox titration method is suitable for determining the purity of this compound.

-

Titrant: 0.1 N Iodine solution.

-

Indicator: Starch solution.

-

Procedure:

-

Accurately weigh about 400 mg of this compound.

-

Dissolve the sample in 100 mL of distilled water.

-

Add 25 mL of 2N sulfuric acid.

-

Titrate immediately with 0.1 N iodine solution.

-

As the endpoint is approached (the solution becomes pale yellow), add a few drops of starch indicator.

-

Continue the titration until the first appearance of a permanent blue-violet color.

-

Each mL of 0.1 N iodine is equivalent to 9.905 mg of C₆H₇NaO₆.

-

Purity Determination by Titration with 2,6-Dichlorophenolindophenol

This method is a colorimetric titration specific for reducing agents like this compound.

-

Titrant: Standardized 2,6-dichlorophenolindophenol solution.

-

Procedure:

-

Prepare a standard solution of the sample in a metaphosphoric acid-acetic acid solution to ensure stability.

-

Titrate the sample solution with the standardized 2,6-dichlorophenolindophenol solution.

-

The endpoint is indicated by the appearance of a persistent pink color for at least 5 seconds.

-

The concentration of this compound is calculated based on the volume of titrant used.

-

Synthesis and Mechanism of Action

Synthesis Workflow

This compound is commercially produced from D-glucose through a combination of fermentation and chemical synthesis. The general workflow is outlined below.

Caption: General synthesis workflow of this compound from D-glucose.

Antioxidant Mechanism in Meat Curing

In meat curing, this compound acts as a cure accelerator by promoting the reduction of nitrite to nitric oxide. Nitric oxide is the key species that reacts with myoglobin in the meat to form the stable pink nitrosomyoglobin, which is characteristic of cured meats. This process also inhibits the formation of carcinogenic nitrosamines.

Caption: Antioxidant and cure accelerating mechanism of this compound in meat products.

Conclusion

This compound is a well-characterized compound with established chemical properties and analytical methods. Its efficacy as an antioxidant is rooted in its chemical structure, particularly the enediol group. The provided experimental protocols and diagrams offer a foundational understanding for researchers and professionals working with this important food and pharmaceutical additive. Further research may focus on its applications in novel delivery systems and its potential synergistic effects with other antioxidants.

References

An In-Depth Technical Guide to the Antioxidant Capacity of Sodium Erythorbate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium erythorbate (C₆H₇NaO₆) is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid (Vitamin C).[1] It is a widely utilized food additive recognized for its potent antioxidant properties.[1][2] While structurally similar to sodium ascorbate, it possesses distinct characteristics and applications, primarily centered on its efficacy as a preservative and color stabilizer in the food and beverage industry.[2][3] This technical guide provides a comprehensive overview of the core antioxidant mechanisms of this compound, methods for its quantitative analysis, and detailed experimental protocols for its evaluation, tailored for a scientific audience.

Core Antioxidant Mechanisms

The antioxidant functionality of this compound is rooted in its chemical structure, which enables it to act as a potent reducing agent. Its primary mechanisms of action are direct chemical scavenging of oxygen and free radicals, rather than modulation of cellular signaling pathways.

Oxygen Scavenging

In aqueous solutions, this compound readily reacts with atmospheric oxygen and other oxidizing agents.[4] This oxygen scavenging capability is fundamental to its role as a preservative, as it inhibits the oxidative processes that lead to food spoilage, discoloration, and the development of off-flavors.[2][3] By sacrificing itself to be oxidized, this compound protects the integrity of food matrices.

Free Radical Scavenging

This compound is an effective free radical scavenger.[1] It can donate a hydrogen atom or an electron to neutralize highly reactive free radicals, thereby terminating the chain reactions that propagate oxidative damage. This is particularly crucial in preventing lipid peroxidation in fatty foods.

Synergistic Activity in Meat Curing

In processed meats, this compound acts as a curing accelerator.[2] It enhances the reduction of nitrite to nitric oxide, which then reacts with myoglobin to form the stable pink nitrosomyoglobin, responsible for the characteristic color of cured meats.[3] This rapid conversion also inhibits the formation of carcinogenic nitrosamines.[4]

References

Sodium Erythorbate: A Technical Guide to its Application as a Reducing Agent in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium erythorbate (C₆H₇NaO₆) is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid. While it possesses only 1/20th of the vitamin C activity of its isomer, its chemical properties as a potent reducing agent and antioxidant have led to its widespread use across various industries, from food preservation to chemical synthesis.[1] This technical guide provides an in-depth exploration of this compound's role as a reducing agent, focusing on its mechanism of action, relevant quantitative data, and experimental applications pertinent to research and development.

Core Chemical Properties and Mechanism of Action

In its dry, crystalline state, this compound is stable and non-reactive.[2][3] However, in an aqueous solution, it readily reacts with atmospheric oxygen and other oxidizing agents, establishing its function as a valuable antioxidant.[2][4] The reducing power of this compound stems from its enediol structure, which facilitates the donation of electrons to oxidizing species. This process oxidizes the erythorbate molecule to dehydroerythorbic acid.

The primary mechanism of its antioxidant activity involves scavenging oxygen and reducing quinones back to polyphenol compounds.[5] This ability to readily donate electrons makes it an effective agent for inhibiting oxidative reactions that can lead to the degradation of various materials, including active pharmaceutical ingredients (APIs).

Quantitative Data on Reducing Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NaO₆ | [6] |

| Molar Mass | 198.11 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [7] |

| Solubility in Water | 16 g/100 mL | [4] |

| pH of 10% Aqueous Solution | 7.2 - 7.9 | [4] |

| Melting Point | 168 to 170 °C (decomposes) | [4] |

Key Applications in Chemical Reactions

This compound's utility as a reducing agent extends beyond its well-documented role in the food industry. In more technical and research-oriented settings, it finds application in several key areas:

Meat Curing Chemistry

In the context of processed meats, this compound acts as a "cure accelerator."[8] Its primary function is to increase the rate at which nitrite (NO₂⁻) is reduced to nitric oxide (NO).[4][9] Nitric oxide then reacts with myoglobin in the meat to form nitrosomyoglobin, which upon heating, is converted to the stable pink pigment, nitrosohemochrome. This acceleration of the curing process can reduce processing times significantly.[8] Furthermore, by promoting the reduction of nitrite, this compound helps to minimize the formation of carcinogenic nitrosamines.[4][9]

Below is a simplified representation of the chemical pathway in meat curing where this compound acts as a reducing agent.

References

- 1. Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications and Uses of this compound-FOODCHEM [foodchemadditives.com]

- 3. api.pageplace.de [api.pageplace.de]

- 4. Oxidative stress-mediated antitumor activity of erythorbic acid in high doses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0409136A2 - Erythorbate as part of a redox initiator system for the polymerization of water-swellable polymers - Google Patents [patents.google.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.ru [2024.sci-hub.ru]

- 9. Oxidative stress and electron spin resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Sodium Erythorbate and Erythorbic Acid: A Comparative Analysis for Researchers and Drug Development Professionals

Introduction

In the realm of antioxidants, sodium erythorbate and erythorbic acid are two closely related compounds that have garnered significant attention for their efficacy in preventing oxidative degradation. While often used interchangeably in various industrial applications, particularly in the food sector, a nuanced understanding of their distinct chemical properties, stability, and functional differences is crucial for researchers, scientists, and professionals in drug development. This in-depth technical guide provides a comprehensive comparison of this compound and erythorbic acid, detailing their chemical structures, mechanisms of action, and relevant experimental protocols, supplemented with quantitative data and visual diagrams to facilitate a deeper understanding.

Core Chemical and Physical Distinctions

Erythorbic acid (D-araboascorbic acid) is a stereoisomer of ascorbic acid (Vitamin C).[1] this compound is the sodium salt of erythorbic acid.[2] This fundamental relationship as an acid and its corresponding salt dictates many of their differential properties, primarily pH and solubility.

Chemical Structure and Properties

Both molecules share the same active enediol group, which is responsible for their reducing and antioxidant properties. The key structural difference lies in the substitution of a proton with a sodium ion in this compound.

Table 1: Comparison of Chemical and Physical Properties

| Property | Erythorbic Acid | This compound |

| Molecular Formula | C₆H₈O₆ | C₆H₇NaO₆ |

| Molecular Weight | 176.12 g/mol | 198.11 g/mol |

| Appearance | White to slightly yellow crystalline solid[3] | White crystalline powder or granules[4] |

| Melting Point | 166-172 °C (decomposes) | >200 °C (decomposes)[5] |

| Solubility in Water | 40 g/100 mL (25 °C)[3] | 15-17 g/100 mL (25 °C)[5][6] |

| pKa | pKa1 = 4.04, pKa2 = 11.34 | Not applicable (salt) |

| pH of Aqueous Solution | Acidic | Neutral to slightly alkaline (pH 5.5-8.0 in a 2% solution)[5][6] |

The difference in pH is a critical factor in their application. Erythorbic acid's acidity may be desirable in certain formulations, while the near-neutral pH of this compound makes it more suitable for applications where pH control is essential to avoid unwanted acid-catalyzed reactions.[7]

Synthesis and Manufacturing

The industrial production of both erythorbic acid and this compound typically begins with the fermentation of glucose by microorganisms such as Pseudomonas fluorescens.[8] This process yields 2-keto-D-gluconic acid, a key intermediate.[2][8]

References

- 1. Erythorbic acid - Wikipedia [en.wikipedia.org]

- 2. Production of 2-keto-gluconic acid from glucose by immobilized Pseudomonas plecoglossicida resting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ars.usda.gov [ars.usda.gov]

- 5. researchgate.net [researchgate.net]

- 6. itjfs.com [itjfs.com]

- 7. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How is erythorbic acid made | PDF [slideshare.net]

Solubility and stability of sodium erythorbate in aqueous solutions

An In-depth Technical Guide to the Solubility and Stability of Sodium Erythorbate in Aqueous Solutions

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties of this compound, focusing on its solubility and stability in aqueous environments. The information herein is intended to support research, development, and formulation activities.

Introduction to this compound

This compound (C₆H₇NaO₆) is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid (Vitamin C).[1] While structurally similar to sodium ascorbate, it possesses distinct properties and applications. In its dry, crystalline form, this compound is a white to yellow-white, odorless powder or granule that is stable and nonreactive.[2][3][4] However, when dissolved in water, it readily engages with atmospheric oxygen and other oxidizing agents, making it a valuable antioxidant and preservative in the food, beverage, and pharmaceutical industries.[3][4][5] Its primary function is to act as an oxygen scavenger, thereby preventing oxidative degradation that can lead to discoloration and flavor deterioration.[6][7]

Solubility in Aqueous Solutions

This compound is characterized as being freely soluble in water.[8][9][10] Its solubility is a critical parameter for its application in various aqueous formulations. While extensive temperature-dependent solubility data is not widely published, several sources provide solubility values at or near ambient temperatures.

Quantitative Solubility Data

The table below summarizes the reported aqueous solubility of this compound.

| Solubility ( g/100 mL) | Temperature (°C) | Temperature (°F) | Reference(s) |

| 15 | 25 | 77 | [2][3] |

| 16 | Not Specified ("Normal") | - | [4][5] |

| 17 | Not Specified | - | [2][3] |

| ≥ 10 | 17.8 | 64 | [9] |

Effect of pH

The pH of a this compound solution can vary depending on its concentration and the grade of the material. As the sodium salt of a weak acid, its solubility in water is generally high and not significantly impacted by pH until the solution becomes strongly acidic, which would favor the formation of the less soluble erythorbic acid.

-

A 2% aqueous solution typically exhibits a pH in the range of 5.5 to 8.0.[2][3]

-

A 10% aqueous solution is reported to have a pH between 5.0 and 6.0 for standard grades, while some commercial grades may have a pH between 7.2 and 7.9.[2][5][9]

Stability in Aqueous Solutions

The stability of this compound is paramount to its efficacy as an antioxidant. While stable in its solid state, it deteriorates in aqueous solutions under specific conditions.[2][3] The primary degradation pathway is oxidation, which is accelerated by several factors.[11]

Factors Influencing Aqueous Stability

The degradation of this compound in solution is a critical consideration for formulation development and shelf-life determination. The key factors are summarized below.

| Factor | Effect on Stability | Description | Reference(s) |

| Oxygen (Air) | Decreases Stability | This compound readily reacts with atmospheric oxygen, which is the basis of its antioxidant function. This oxidative degradation is the primary pathway for its deterioration in solution. | [2][3][5][7] |

| Trace Metals | Decreases Stability | Transition metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺), act as catalysts that significantly accelerate the rate of oxidation. | [2][12] |

| Heat | Decreases Stability | Elevated temperatures increase the kinetic rate of the oxidation reaction, leading to faster degradation of the compound. | [2][3] |

| Light | Decreases Stability | Exposure to light, particularly UV radiation, provides the energy to promote oxidative degradation. Solutions should be protected from light to maintain stability. | [2][3] |

| pH | pH-Dependent | Stability is generally greater under acidic conditions compared to neutral or alkaline conditions. However, the specific pH-rate profile can be complex. | [11][13] |

The oxidative degradation of erythorbate leads to the formation of dehydroerythorbic acid.[9][11] Kinetic studies have shown that the oxygen scavenging efficiency can be enhanced by blending this compound with agents like ferrous sulfate, which participates in the redox cycle.[14]

Experimental Protocols

Accurate determination of solubility and stability is essential for quality control and formulation science. The following sections detail standard methodologies for these assessments.

Protocol for Equilibrium Solubility Determination

This protocol outlines a standard method for determining the solubility of this compound in water at a specific temperature.

-

Preparation : Add an excess amount of this compound powder to a known volume of purified water in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker bath).

-

Equilibration : Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is necessary to confirm saturation.

-

Sample Collection : Cease agitation and allow the undissolved solid to settle. Carefully extract a clear aliquot of the supernatant. To prevent crystallization or precipitation, the sampling apparatus (e.g., syringe) should be pre-warmed to the equilibration temperature.

-

Sample Filtration : Immediately filter the aliquot through a fine-pored (e.g., 0.45 µm) filter, also pre-warmed to the experimental temperature, to remove any suspended microparticles.

-

Quantification : Accurately dilute the clear filtrate with a suitable solvent (e.g., purified water). Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or Iodometric Titration (see protocols below).

-

Calculation : Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in grams per 100 mL or other standard units.

Protocol for Stability Assessment via HPLC-UV

This protocol provides a framework for a stability study of this compound in an aqueous solution using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solution Preparation : Prepare a stock solution of this compound of known concentration in purified water. If required, buffer the solution to a specific pH.

-

Stress Conditions : Aliquot the solution into separate, sealed vials for each test condition. Expose the vials to various stress factors:

-

Thermal : Store at elevated temperatures (e.g., 40°C, 60°C).

-

Photolytic : Expose to a controlled light source (e.g., UV or fluorescent light) as per ICH guidelines. Include dark controls.

-

Oxidative : Sparge with oxygen or add a chemical oxidizing agent.

-

Catalytic : Add known concentrations of metal ions (e.g., FeCl₃, CuSO₄).

-

-

Time-Point Sampling : At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each vial.

-

HPLC Analysis : Analyze each sample immediately using a validated HPLC method. An example method is as follows:

-

Data Analysis : Quantify the peak area of this compound at each time point against a standard calibration curve. Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

Protocol for Assay by Iodometric Titration

This method is a classic, reliable technique for quantifying this compound based on its reducing properties. This protocol is adapted from the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[8]

-

Sample Preparation : Accurately weigh approximately 0.400 g of the this compound sample (previously dried in a vacuum over sulfuric acid for 24 hours).[8]

-

Dissolution : Dissolve the sample in a mixture of 100 mL of carbon dioxide-free purified water and 25 mL of dilute sulfuric acid test solution (TS).[8]

-

Titration : Immediately titrate the solution with a standardized 0.1 N iodine solution.[8]

-

Endpoint Detection : As the endpoint is approached (the solution becomes a pale yellow), add a few drops of a starch indicator solution (starch TS). The solution will turn a deep blue/black color.[8]

-

Completion : Continue the titration with the 0.1 N iodine solution until the blue color persists for at least 30 seconds. This is the endpoint.

-

Calculation : Calculate the purity of the sample using the following equivalency: Each mL of 0.1 N iodine is equivalent to 10.807 mg of C₆H₇NaO₆·H₂O.[8]

Mandatory Visualizations

The following diagrams illustrate key processes related to the stability and analysis of this compound.

Caption: Degradation pathway of aqueous this compound.

Caption: Experimental workflow for solubility determination.

Caption: Experimental workflow for stability assessment.

References

- 1. mtroyal.com.tr [mtroyal.com.tr]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound CAS#: 6381-77-7 [m.chemicalbook.com]

- 4. camachem.com [camachem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. ERYTHORBIC ACID - Ataman Kimya [atamanchemicals.com]

- 7. ERYTHORBIC ACID (ISOASCORBIC ACID) - Ataman Kimya [atamanchemicals.com]

- 8. fao.org [fao.org]

- 9. This compound | C6H7NaO6 | CID 23683938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. HPLC Method for Analysis of Sodium Erythorbate on Primesep B Column | SIELC Technologies [sielc.com]

Methodological & Application

Application Notes and Protocols: Sodium Erythorbate as a Cure Accelerator in Processed Meats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium erythorbate (C₆H₇NaO₆) is the sodium salt of erythorbic acid, a stereoisomer of sodium ascorbate (a salt of Vitamin C).[1][2] It is widely used in the processed meat industry as a cure accelerator, antioxidant, and preservative.[1][3] Its primary function is to accelerate and control the nitrite curing reaction, ensuring rapid and uniform development of the characteristic pink-to-red color of cured meats such as sausages, hams, and bacon.[4][5] Additionally, it improves flavor stability by preventing lipid oxidation and significantly reduces the formation of potentially carcinogenic nitrosamines.[4][6]

Mechanism of Action: Cure Acceleration

The fundamental role of this compound in meat curing is to accelerate the reduction of nitrite (NO₂⁻) to nitric oxide (NO).[6][7] This is the rate-limiting step in the development of cured color. Once formed, nitric oxide reacts with the meat pigment myoglobin to form nitrosomyoglobin, which upon heating is converted to the stable, pink pigment nitrosohemochrome.[8]

This compound acts as a reducing agent (antioxidant), readily donating electrons to speed up the conversion of nitrite to nitric oxide.[7] This ensures that more nitric oxide is available in a shorter time, leading to faster and more consistent color development, which can reduce processing times by up to one-third.[4][7] Without an accelerator, the curing process would be significantly slower, potentially taking up to 8 hours for the color to fully "bloom".[7]

References

- 1. foodadditives.net [foodadditives.net]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. News - What is this compound? What would the effect of it on meat? [huayancollagen.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. CuliNEX | Clean Label Ingredients in Processed Meats [culinex.biz]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. What are this compound and Ascorbic Acid used for? | High Caliber Products [highcaliberproducts.com]

- 8. finetechitg.com [finetechitg.com]

Application of Sodium Erythorbate in Preventing Enzymatic Browning in Fruits

Introduction

Enzymatic browning is a significant challenge in the fruit processing industry, leading to undesirable discoloration, flavor changes, and loss of nutritional value in fresh-cut fruits. This process is primarily catalyzed by the enzyme polyphenol oxidase (PPO), which, in the presence of oxygen, oxidizes phenolic compounds naturally present in fruits into o-quinones. These quinones then polymerize to form brown, black, or red pigments. Sodium erythorbate, the sodium salt of erythorbic acid and a stereoisomer of sodium ascorbate, is a widely used antioxidant and food preservative that effectively inhibits enzymatic browning.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in preventing enzymatic browning in fruits, targeted towards researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions as a potent reducing agent and oxygen scavenger to inhibit enzymatic browning.[1] Its primary mechanisms of action are:

-

Reduction of o-quinones: this compound rapidly reduces the o-quinones, the initial products of PPO-catalyzed oxidation, back to their original colorless di-phenolic forms. This action prevents the subsequent polymerization reactions that lead to pigment formation.

-

Oxygen Scavenging: this compound reacts with oxygen, thereby reducing the availability of this essential co-substrate for the PPO enzyme.[1]

It is important to note that this compound does not directly inhibit the PPO enzyme itself; rather, it intercepts the browning reaction by acting on the intermediates and co-substrates.

Data Presentation: Efficacy of this compound

The following table summarizes quantitative data from various studies on the application of this compound to prevent enzymatic browning in different fruits.

| Fruit (Variety) | This compound Concentration (%) | Additional Agents | Treatment Time | Key Findings | Reference |

| Apple (Royal Gala) | 5.0 | 1.0% Calcium Chloride | - | Preserved flavor, odor, color, succulence, and firmness for up to 9 days. Inhibited PPO and POD activity. | [2][3] |

| Apple (Red Delicious, Winesap) | 0.8 - 1.6 | None | 90 seconds | Erythorbic acid (the acid form) showed similar effectiveness to ascorbic acid in apple juice. | |

| Pear | 4.0 | 0.2% Calcium Chloride | 1 minute | Effective in controlling browning. | |

| Potato (Burbank, Norkotah) | 3.0 | None | - | Most effective anti-browning agent at pH 2-7 compared to citric acid, malic acid, and others. | [4] |

Experimental Protocols

General Protocol for Evaluating this compound Efficacy

This protocol outlines a general workflow for assessing the effectiveness of this compound in preventing enzymatic browning in fresh-cut fruits.

References

Application Note: Quantification of Sodium Erythorbate in Food Samples by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note provides detailed methodologies for the quantification of sodium erythorbate, a common antioxidant and preservative, in various food matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for its specificity, sensitivity, and reliability. This document outlines several validated HPLC methods applicable to diverse food samples, including meat products, beverages, and baked goods. Detailed experimental protocols, sample preparation procedures, and a summary of quantitative performance data are presented to assist researchers, scientists, and quality control professionals in the accurate determination of this compound content in food.

Introduction

This compound (C₆H₇NaO₆) is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid (Vitamin C).[1] Due to its antioxidant properties, it is widely used in the food industry to prevent oxidation, thereby preserving color and flavor in products such as cured meats, beverages, and baked goods.[1][2][3] Accurate quantification of this compound is crucial for regulatory compliance and to ensure product quality. HPLC is a powerful analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of erythorbic acid from other food components.[3][4] This application note details various HPLC methods for the analysis of this compound in food.

Experimental Protocols

Several HPLC methods have been developed and validated for the quantification of this compound in food. The selection of the method often depends on the food matrix and the available instrumentation. Below are detailed protocols for three common approaches.

Method 1: Reversed-Phase HPLC with Ion-Pairing

This method is particularly suitable for the analysis of this compound in processed meat products.[4] The use of an ion-pairing agent in the mobile phase enhances the retention of the polar erythorbate anion on a non-polar stationary phase.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A filtered and degassed solution of acetonitrile and an aqueous buffer (e.g., potassium phosphate) containing an ion-pairing agent (e.g., tetrabutylammonium hydroxide). The pH should be adjusted to a suitable value (e.g., pH 5.95) to ensure the erythorbic acid is in its ionic form. A typical mobile phase composition is a 75:25 (v/v) mixture of 0.05 M KH₂PO₄ (pH 5.95) and acetonitrile.[5]

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometer at 254 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled at 25 °C

Sample Preparation (Meat Products):

-

Homogenize a known weight (e.g., 5 g) of the meat sample with a suitable extraction solution (e.g., 50 mL of 3% metaphosphoric acid). Metaphosphoric acid helps to precipitate proteins and stabilize the erythorbate.

-

Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for injection.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that is well-suited for the retention and separation of highly polar compounds like erythorbic acid.

Chromatographic Conditions:

-

Column: ZIC-HILIC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[6]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate). For example, a gradient starting with a high percentage of acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometer at 265 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Sample Preparation (General Foods): [6]

-

To a known amount of the food sample, add a chelate fiber and an extraction solution of acetic acid containing ethylenediaminetetraacetic acid disodium salt (EDTA).[6]

-

After extraction, purify the sample using a solid-phase extraction (SPE) cartridge (e.g., Oasis MCX).[6]

-

Dilute the purified extract with methanol.[6]

-

Filter the final solution through a 0.45 µm filter prior to HPLC analysis.[6]

Method 3: Mixed-Mode Chromatography

Mixed-mode chromatography columns, which have both reversed-phase and ion-exchange properties, can also be employed for the analysis of this compound.

Chromatographic Conditions:

-

Column: Primesep B column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[2]

-

Mobile Phase: A gradient of acetonitrile and water with an ionic modifier like ammonium acetate (AmAc) or a buffer such as 30 mM ammonium formate at pH 3.0. A typical mobile phase could be 20% acetonitrile with the ammonium formate buffer.[2]

-

Flow Rate: 1.0 mL/min[2]

-

Detection: UV spectrophotometer at 250 nm[2]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

Sample Preparation (Beverages and Baked Goods):

-

For beverages, degas the sample if carbonated. The sample can often be directly injected after filtration through a 0.45 µm filter. Dilution with the mobile phase may be necessary if the concentration of erythorbate is high.

-

For baked goods, take a representative sample and grind it to a fine powder.

-

Extract a known weight of the powder with a suitable solvent such as a mixture of water and methanol. Sonication can be used to improve extraction efficiency.

-

Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes the quantitative performance data from various validated HPLC methods for the determination of erythorbic acid/sodium erythorbate in food samples.

| Parameter | Method 1 (Reversed-Phase) | Method 2 (HILIC) | Method 3 (LC-MS/MS) |

| Food Matrix | Processed Meats, Fruits, Vegetables | Various Foods | Fruit Juices |

| Linearity Range | 5 - 30 µg/mL | Not Specified | Not Specified |

| Correlation Coefficient (r²) | > 0.99 | Not Specified | > 0.99 |

| Limit of Detection (LOD) | Not Specified | Not Specified | 0.6 µg/mL |

| Limit of Quantification (LOQ) | Not Specified | Not Specified | 1.8 µg/mL |

| Recovery | > 96% | > 88%[6] | 88 - 108% |

| Precision (RSD) | Not Specified | < 5.1%[6] | Intraday: ~4%, Interday: ~7% |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC quantification of this compound in food samples.

Caption: General workflow for HPLC analysis of this compound in food.

Conclusion

The HPLC methods detailed in this application note provide reliable and accurate means for the quantification of this compound in a variety of food matrices. The choice of the specific method, including the column and mobile phase, should be tailored to the sample matrix and the available laboratory equipment. Proper sample preparation is critical to obtaining accurate and reproducible results. The provided protocols and performance data serve as a valuable resource for researchers and analysts in the food industry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. HPLC Method for Analysis of Sodium Erythorbate on Primesep B Column | SIELC Technologies [sielc.com]

- 3. mtroyal.com.tr [mtroyal.com.tr]

- 4. Measurement of ascorbic acid and erythorbic acid in processed meat by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 6. [Quantitative Analysis of L-Ascorbic Acid and Erythorbic Acid in Foods by HPLC, and Confirmation Method by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

Sodium erythorbate's role in inhibiting microbial growth in laboratory media

Application Notes: Sodium Erythorbate in Microbial Growth Inhibition

Introduction

This compound (C₆H₇NaO₆) is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid (Vitamin C).[1][2] Widely recognized in the food industry as a potent antioxidant (E316), it is primarily used to prevent oxidation, preserve color and flavor, and act as a curing accelerator in meat and beverage products.[3][4][5] Beyond its antioxidant properties, this compound plays a significant role as a preservative by inhibiting the growth of various microorganisms, thereby extending the shelf life of food products.[1][3][4] Its application in laboratory media is an emerging area of interest for creating selective growth conditions and studying microbial physiology.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of this compound is linked to its strong reducing and antioxidant capabilities.

-

Oxygen Scavenging : In aqueous solutions, this compound readily reacts with atmospheric oxygen.[6] This oxygen scavenging activity creates an anaerobic or microaerophilic environment, which is unfavorable for the growth of strict aerobic and many facultative anaerobic microorganisms. By reducing the oxygen concentration within the growth medium, it can effectively inhibit bacterial propagation.[7]

-

Synergy with Nitrites : this compound exhibits a powerful synergistic antimicrobial effect when used in conjunction with sodium nitrite, a common curing agent. It accelerates the reduction of nitrite (NO₂⁻) to nitric oxide (NO), a compound with significant antimicrobial properties.[5][8] This enhanced production of nitric oxide is particularly effective at inhibiting the outgrowth of spore-forming bacteria, such as Clostridium and Bacillus species.[9][10][11] This synergy allows for lower concentrations of nitrites to be used while achieving effective microbial control.[1]

Applications in Laboratory Media

-

Selective Isolation of Anaerobes : this compound can be incorporated into laboratory media as a reducing agent to lower the redox potential, creating conditions suitable for the cultivation of anaerobic and microaerophilic bacteria while inhibiting the growth of aerobic contaminants.

-

Food Microbiology Research : It serves as a valuable tool in studies mimicking food preservation systems to understand the microbial response to common food additives.

-

Studying Oxidative Stress : Researchers can use this compound to create environments with controlled, low levels of oxidative stress to investigate bacterial defense mechanisms.

Quantitative Data on Microbial Inhibition

The following tables summarize the effectiveness of this compound, primarily in combination with sodium nitrite, against various bacterial species.

Table 1: Inhibition of Clostridium perfringens with Varying Sodium Nitrite and Constant this compound

Conditions: All treatments included a constant concentration of 547 mg/kg this compound and underwent an extended cooling profile (10-h stage A, 15-h stage B).

| Sodium Nitrite (mg/kg) | This compound (mg/kg) | Change in C. perfringens Population (log CFU/g) |

| 0 | 547 | +6.75 |

| 50 | 547 | +3.59 |

| 75 | 547 | +2.43 |

| 100 | 547 | -0.38 |

| 150 | 547 | -0.48 |

| 200 | 547 | -0.50 |

Data sourced from a study on cured ham, demonstrating a dose-dependent inhibitory effect of nitrite in the presence of erythorbate.[12]

Table 2: Inhibition of Clostridium perfringens with Various Combinations of Sodium Nitrite and Erythorbate

Conditions: All treatments underwent an extended cooling profile (10-h stage A, 15-h stage B).

| Sodium Nitrite (mg/kg) | This compound (mg/kg) | Change in C. perfringens Population (log CFU/g) |

| 100 | 0 | +4.99 |

| 100 | 250 | +2.87 |

| 100 | 375 | +2.50 |

| 100 | 547 | +1.47 |

| 150 | 250 | +0.89 |

| 200 | 250 | -0.60 |

Data sourced from the same study, highlighting the synergistic effect; increasing erythorbate concentration enhances the inhibitory effect of a constant nitrite level.[12]

Table 3: Inhibition of Other Clinically Relevant Bacteria

| Target Microorganism | Medium | Sodium Nitrite (ppm) | This compound (ppm) | Outcome |

| Bacillus cereus | Cooked Sausage | 200 | 500 | Total growth prevention[9] |

| Clostridium sporogenes | Liver Sausage | 156 | 550 | Growth inhibited[10] |

| Aerobic Mesophiles | Liver Sausage | 156 | 550 | Growth inhibited[10] |

Table 4: Antibacterial Activity of this compound (SE) Against Listeria and E. coli

| Target Microorganism | Treatment | Concentration | Log Reduction (CFU/mL) |

| Listeria innocua | SE + UVA Light | 2 mM | 0.0 |

| E. coli O157:H7 | SE + UVA Light | 10 mM | 0.1 |

Data from this study suggests that this compound alone has weak direct antibacterial activity against these strains under the tested conditions.

Experimental Protocols

Protocol 1: Preparation of Laboratory Media Supplemented with this compound

This protocol describes the preparation of a standard bacteriological medium, Tryptic Soy Broth (TSB), supplemented with this compound.

Materials:

-

Tryptic Soy Broth (TSB) powder

-

This compound (reagent grade)

-

Deionized or distilled water

-

Autoclave-safe bottles or flasks

-

Sterile filters (0.22 µm pore size) if filter-sterilizing

-

Analytical balance and weighing paper

Procedure:

-

Prepare the Base Medium : Prepare TSB according to the manufacturer's instructions (e.g., 30 g per 1 L of water).

-

Dissolve and pH Adjust : Dissolve the TSB powder completely in the required volume of water. If necessary, adjust the pH to the desired level (typically 7.0-7.4 for general-purpose media) before autoclaving. The pH of a this compound solution is typically between 5 and 8.[6][13]

-

Add this compound :

-

Option A (Autoclaving) : If this compound is heat-stable for the intended application, weigh the desired amount and add it directly to the TSB solution before autoclaving. For a 550 ppm (0.55 g/L) solution, add 0.55 g of this compound to 1 L of TSB.

-

Option B (Filter Sterilization) : For applications requiring maximum antioxidant activity (as high heat can degrade it), prepare a concentrated stock solution of this compound in deionized water. Sterilize this stock solution by passing it through a 0.22 µm filter. Autoclave the base TSB medium separately. Once the TSB has cooled to a safe temperature (around 45-50°C), aseptically add the appropriate volume of the sterile this compound stock solution to achieve the final desired concentration.

-

-

Sterilization : Autoclave the medium (with or without erythorbate, per Step 3) at 121°C for 15 minutes.

-

Final Steps : Allow the medium to cool. If preparing agar plates, pour into sterile petri dishes. Store the prepared media at 4°C in the dark, as this compound is sensitive to light and air.[13]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in log-phase growth

-

Sterile TSB supplemented with this compound (at 2x the highest desired test concentration)

-

Sterile TSB (for dilutions)

-

Multichannel pipette

-

Incubator

Procedure:

-

Plate Setup : Add 100 µL of sterile TSB to wells in columns 2 through 12 of a 96-well plate.

-

Serial Dilution : Add 200 µL of the 2x concentrated this compound-TSB solution to the wells in column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard the final 100 µL from column 10. This leaves columns 11 (growth control, no erythorbate) and 12 (sterility control) without the compound.

-

Inoculum Preparation : Dilute the log-phase bacterial culture in TSB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation : Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. This brings the final volume in each well to 200 µL and dilutes the erythorbate concentrations to their final 1x test concentrations. Add 100 µL of sterile TSB to the wells in column 12 to serve as a sterility control.

-

Incubation : Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).

-

Result Interpretation : The MIC is the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed.

Visualizations

References

- 1. News - What is this compound? What would the effect of it on meat? [huayancollagen.com]

- 2. mtroyal.com.tr [mtroyal.com.tr]

- 3. foodadditives.net [foodadditives.net]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. finetechitg.com [finetechitg.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. waltons.com [waltons.com]

- 9. Effect of nitrite and erythorbate on growth of Bacillus cereus in cooked sausage and in laboratory media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effects of Nitrite and Erythorbate on Clostridium perfringens Growth during Extended Cooling of Cured Ham - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SODIUM ERYTHORBIN - Ataman Kimya [atamanchemicals.com]

Application Notes and Protocols: The Use of Sodium Erythorbate in Beverage Preservation to Prevent Oxidation

Introduction

Oxidative degradation is a critical factor affecting the shelf-life and quality of beverages. It leads to the deterioration of color, flavor, and nutritional value, driven by reactions between beverage components and oxygen. Sodium erythorbate (C₆H₇NaO₆), a stereoisomer of sodium ascorbate, is a widely used antioxidant in the food and beverage industry to mitigate these effects.[1][2] Its primary function is to act as an oxygen scavenger, thereby protecting the product from oxidative damage.[3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the effective use of this compound in beverage preservation.

Mechanism of Action

This compound is a potent reducing agent and antioxidant due to its chemical structure.[3] It readily donates electrons, neutralizing free radicals and scavenging dissolved oxygen in beverage systems. This sacrificial oxidation of this compound prevents the oxidation of sensitive components such as vitamins (especially Vitamin C), color pigments (like anthocyanins), and flavor compounds.[1][3]

The antioxidant activity of this compound is significantly greater than that of sodium ascorbate (Vitamin C), though it does not possess the vitamin activity of ascorbic acid.[1] It works synergistically with other antioxidants and can help in preventing the formation of undesirable compounds.[3]

References

Application Notes and Protocols for the Preparation of a Stable Sodium Erythorbate Solution for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium erythorbate (C₆H₇NaO₆) is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid. It is a widely utilized antioxidant in various fields, including the food and pharmaceutical industries, due to its ability to scavenge reactive oxygen species and inhibit oxidative processes.[1] In a laboratory setting, a stable and reliable this compound solution is crucial for consistent experimental results in antioxidant assays, cell culture studies, and formulation development.

In its dry, crystalline form, this compound is reasonably stable in air.[2] However, aqueous solutions are susceptible to degradation in the presence of atmospheric oxygen, trace metal ions, heat, and light.[2][3] This degradation can lead to a loss of antioxidant activity, compromising the integrity of experimental outcomes. These application notes provide detailed protocols for preparing a stable this compound solution for laboratory use, including methods for enhancing stability and verifying its concentration and antioxidant capacity.

Chemical and Physical Properties

A foundational understanding of the properties of this compound is essential for its proper handling and use.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NaO₆ | [4] |

| Molecular Weight | 198.11 g/mol | |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility in Water | Freely soluble | [4] |

| Solubility in Ethanol | Very slightly soluble | [4] |

| pH of 2% Solution | 5.5 - 8.0 | |

| pH of 10% Solution | 7.2 - 7.9 |

Factors Affecting Solution Stability

The stability of this compound in an aqueous solution is influenced by several key factors:

-

Oxygen: Atmospheric oxygen is a primary driver of this compound degradation through oxidation.[2][3]

-

Trace Metal Ions: Metal ions, such as iron and copper, can catalyze the oxidative degradation of this compound.

-

Heat: Elevated temperatures accelerate the rate of degradation.

-

Light: Exposure to light, particularly UV light, can promote degradation.[3]

-

pH: The pH of the solution can influence the rate of oxidation.

Protocols for Preparing a Stable this compound Solution

To ensure the longevity and efficacy of a this compound solution, the following protocols are recommended.

Materials and Equipment

-

This compound (reagent grade)

-

Ethylenediaminetetraacetic acid (EDTA), disodium salt dihydrate (reagent grade)

-

High-purity, deoxygenated water (see Protocol 4.2)

-

Amber glass bottles

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Magnetic stirrer and stir bar

-

pH meter

-

Sterile filter (0.22 µm), if for cell culture use

Protocol for Preparing Deoxygenated Water

To minimize oxidative degradation during preparation, it is crucial to use deoxygenated water.

-

Boiling: Boil high-purity water (e.g., distilled or deionized) for a minimum of 30 minutes to reduce the concentration of dissolved oxygen.[5]

-

Nitrogen Purging (Sparging): Alternatively, bubble high-purity nitrogen gas through the water for 20-40 minutes.[6] This is a highly effective method for removing dissolved oxygen.[6]

-

Cooling: After deoxygenation, cool the water to room temperature under a nitrogen atmosphere or in a tightly sealed container to prevent the re-dissolution of oxygen.

Preparation of a 100 mM this compound Stock Solution with EDTA

This protocol yields a stock solution with enhanced stability.

-

Prepare Deoxygenated Water: Follow the procedure in Protocol 4.2.

-

Weigh Reagents:

-

Accurately weigh 1.981 g of this compound.

-

Accurately weigh 0.037 g of EDTA disodium salt dihydrate. This corresponds to a chelant-to-sodium erythorbate weight ratio of approximately 0.0187:1.

-

-

Dissolution:

-

Add approximately 80 mL of deoxygenated water to a 100 mL volumetric flask.

-

Add the weighed EDTA and stir gently with a magnetic stirrer until fully dissolved. EDTA is added first to chelate any trace metal ions present in the water or on the glassware.

-

Add the weighed this compound to the EDTA solution. Continue stirring until it is completely dissolved.

-

-

Final Volume and Storage:

-

Bring the solution to the final volume of 100 mL with deoxygenated water.

-

Mix the solution thoroughly.

-

Transfer the solution to a clean, amber glass bottle to protect it from light.

-

For applications requiring sterility, filter the solution through a 0.22 µm sterile filter into a sterile amber bottle.

-

-

Storage: Store the solution at 2-8°C in the dark. For long-term storage, aliquoting and freezing at -20°C is recommended.

Stability Assessment

The stability of the prepared this compound solution should be periodically assessed.

Representative Stability Data

The following table provides illustrative data on the expected stability of a 100 mM this compound solution under different storage conditions.

| Storage Condition | Stabilizer | Approximate % Degradation (after 1 week) | Approximate % Degradation (after 4 weeks) |

| Room Temperature, Light | None | 20-30% | >50% |

| Room Temperature, Dark | None | 10-15% | 30-40% |

| 4°C, Dark | None | 5-10% | 15-25% |

| 4°C, Dark | EDTA (1 mM) | <2% | <5% |

| -20°C, Dark | EDTA (1 mM) | <1% | <2% |

Note: These are estimated values based on the known degradation factors. Actual degradation rates should be determined empirically using the methods described below.

Protocol for Determining this compound Concentration by Titration

This is a classic and reliable method for quantifying this compound.

-

Reagents:

-

0.1 N Iodine solution (standardized)

-

Starch indicator solution

-

Dilute sulfuric acid

-

Carbon dioxide-free water

-

-

Procedure:

-

Accurately pipette a known volume of the this compound solution into a flask.

-

Add 100 mL of carbon dioxide-free water and 25 mL of dilute sulfuric acid.

-

Immediately titrate with 0.1 N iodine solution.

-

As the endpoint is approached (the solution becomes pale yellow), add a few drops of starch indicator.

-

Continue titrating until the first permanent blue-violet color appears.

-

-

Calculation:

-

Each mL of 0.1 N iodine is equivalent to 19.81 mg of C₆H₇NaO₆.

-

Protocol for Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) can be used to separate the parent compound from its degradation products, providing a more detailed stability profile.

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

-

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium formate at pH 3.0) and an organic solvent like acetonitrile.[7]

-

Detection: UV detection at approximately 250 nm is suitable for this compound.[7]

-

Procedure:

-

Prepare a standard curve with known concentrations of this compound.

-

Dilute the stored this compound solution to fall within the range of the standard curve.

-

Inject the sample and standards onto the HPLC system.

-

Quantify the concentration of this compound by comparing the peak area to the standard curve. The appearance of new peaks over time can indicate degradation.

-

Verification of Antioxidant Activity

It is good practice to confirm that the prepared solution retains its antioxidant capacity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for this purpose.

DPPH Radical Scavenging Assay Protocol

-

Reagents:

-

DPPH solution (e.g., 0.1 mmol/L in methanol)

-

Methanol or another suitable solvent

-

-

Procedure:

-

Prepare a series of dilutions of the this compound solution.

-

In a microplate well or cuvette, mix a small volume of the diluted this compound solution with the DPPH solution.

-

Incubate the mixture in the dark for a specified time (e.g., 20-30 minutes).[8]

-

Measure the absorbance at approximately 517 nm.

-

-

Analysis: A decrease in absorbance indicates scavenging of the DPPH radical and thus, antioxidant activity. The activity can be expressed as the concentration required to scavenge 50% of the DPPH radicals (IC₅₀).

Conclusion

The preparation of a stable this compound solution is essential for reliable and reproducible results in a laboratory setting. By using deoxygenated water, incorporating a chelating agent such as EDTA, and storing the solution under appropriate conditions of temperature and light, the degradation of this compound can be significantly minimized. Regular verification of the solution's concentration and antioxidant activity will further ensure the quality and consistency of experimental data.

References

- 1. nbinno.com [nbinno.com]

- 2. quora.com [quora.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. fao.org [fao.org]